

Pemetrexed disodium hemipenta hydrate stability under different storage conditions

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Compound of Interest

Compound Name: *Pemetrexed disodium hemipenta hydrate*

Cat. No.: *B15565035*

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Technical Support Center: Pemetrexed Disodium Hemipentahydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pemetrexed disodium hemipentahydrate under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pemetrexed?

A1: Pemetrexed disodium primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Forced degradation studies have shown that oxidation is the predominant mechanism in aqueous solutions, leading to the formation of several degradation products.[2][4] Hydrolysis is also observed, particularly under acidic or alkaline conditions.[4]

Q2: How do different storage temperatures affect the stability of pemetrexed solutions?

A2: Pemetrexed solutions exhibit different stability profiles at room temperature versus refrigerated conditions. Generally, reconstituted solutions are more stable when refrigerated.

For instance, pemetrexed in 5% dextrose or 0.9% sodium chloride injection is chemically stable for up to 2 days at 23°C and for up to 31 days at 4°C.[5][6] However, prolonged refrigerated storage in PVC bags can lead to the formation of microparticulates.[5][6]

Q3: Is pemetrexed disodium hemipentahydrate sensitive to light?

A3: Yes, pemetrexed is sensitive to light.[1][7] Photodegradation studies have been conducted as part of forced degradation testing, and it is recommended to protect pemetrexed solutions from light to minimize degradation.[5][7]

Q4: What is the recommended pH for aqueous solutions of pemetrexed to ensure stability?

A4: The stability of pemetrexed in aqueous solutions is pH-dependent. A pH below 6.0 can cause significant degradation.[8] Studies have evaluated the stability of pemetrexed in a pH range of 6 to 8.5.[8] The reconstituted solution typically has a pH between 6.6 and 7.8.[9]

Q5: Can the polymorphic form (hemipentahydrate vs. heptahydrate) affect the stability of the final product?

A5: While different hydrated forms exist, once the active substance is fully solubilized to manufacture the finished drug product, the initial polymorphic form does not influence the performance of the product.[7] However, the stability of the solid-state forms can differ. For example, the hemipentahydrate form has been shown to transform into the heptahydrate form under high humidity conditions (25°C, 80% RH).[10]

Q6: What are the recommended storage conditions for the solid (powder) form of pemetrexed disodium hemipentahydrate?

A6: The solid form of pemetrexed disodium hemipentahydrate is typically stored at refrigerated temperatures (2-8°C).[7][9] Stability data supports a retest period of 36 months under these conditions.[9]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Unexpectedly high levels of impurities in HPLC analysis.	<ul style="list-style-type: none"> - Oxidative Degradation: Exposure to oxygen in the solution or headspace of the vial.[2] - pH Shift: The pH of the solution may be outside the optimal range (6.6-7.8).[8] [9] - Light Exposure: The solution was not adequately protected from light.[5][7] 	<ul style="list-style-type: none"> - Use a nitrogen overlay in vials to minimize oxygen exposure.[3] - Consider the use of antioxidants as stabilizers in the formulation.[2] [8] - Buffer the solution to maintain a stable pH. - Store solutions protected from light.[5]
Formation of visible or sub-visible particulates in refrigerated solutions.	<ul style="list-style-type: none"> - Container Interaction: Interaction with PVC bags, especially during long-term refrigerated storage.[5] - Precipitation: Potential for microprecipitate formation at lower temperatures.[11] 	<ul style="list-style-type: none"> - Use polyolefin bags instead of PVC for storing diluted solutions.[12] - Limit refrigerated storage of diluted solutions to the manufacturer-recommended 24 hours to minimize particulate formation. [5] - Consider the use of an in-line filter during administration.[11]
Inconsistent reconstitution time.	<ul style="list-style-type: none"> - Excipient Choice: The choice of excipients in a lyophilized formulation can affect reconstitution time. 	<ul style="list-style-type: none"> - In formulation development, screen different excipients like sorbitol or L-Arginine which have been shown to maintain consistent reconstitution times after storage.[13]
Loss of potency in long-term storage.	<ul style="list-style-type: none"> - Inappropriate Storage Temperature: Storing at room temperature or elevated temperatures for extended periods.[5] - Chemical Degradation: Gradual degradation due to oxidation or hydrolysis over time.[1][2] 	<ul style="list-style-type: none"> - Adhere to recommended storage conditions, typically 2-8°C for solutions.[12][14] - For solid substance, a retest period of 36 months at 2-8°C is justified.[7] - Monitor for the appearance of known degradation products.

Data on Stability of Pemetrexed Solutions

Table 1: Chemical Stability of Pemetrexed in Infusion Solutions

Concentration	Infusion Solution	Storage Temperature	Duration	Remaining Concentration	Reference
2 mg/mL & 13.5 mg/mL	0.9% Sodium Chloride (Viaflo bags)	2-8°C	28 days	>97.0%	[12] [14]
2, 10, & 20 mg/mL	5% Dextrose & 0.9% Sodium Chloride (PVC bags)	23°C	2 days	Little to no loss	[5]
2, 10, & 20 mg/mL	5% Dextrose & 0.9% Sodium Chloride (PVC bags)	4°C	31 days	Little to no loss	[5]

Table 2: Forced Degradation Studies of Pemetrexed Solutions

Stress Condition	Duration	Pemetrexed Concentration (% of control)	Reference
1 M Sodium Hydroxide at 70°C	1 hour	91.96%	[12]
1 M Hydrochloric Acid at 70°C	1 day	82.66%	[12]
30% w/w Hydrogen Peroxide (ambient)	3 days	73.9%	[12]

Experimental Protocols

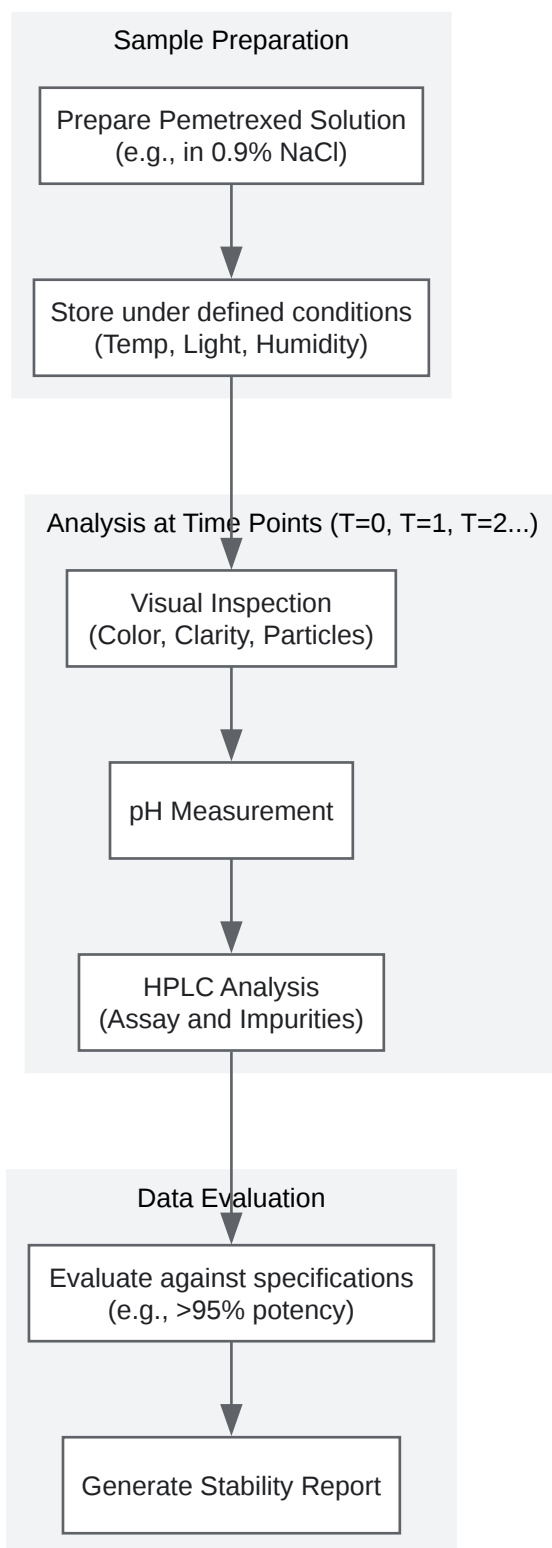
Protocol: Stability-Indicating HPLC Method for Pemetrexed

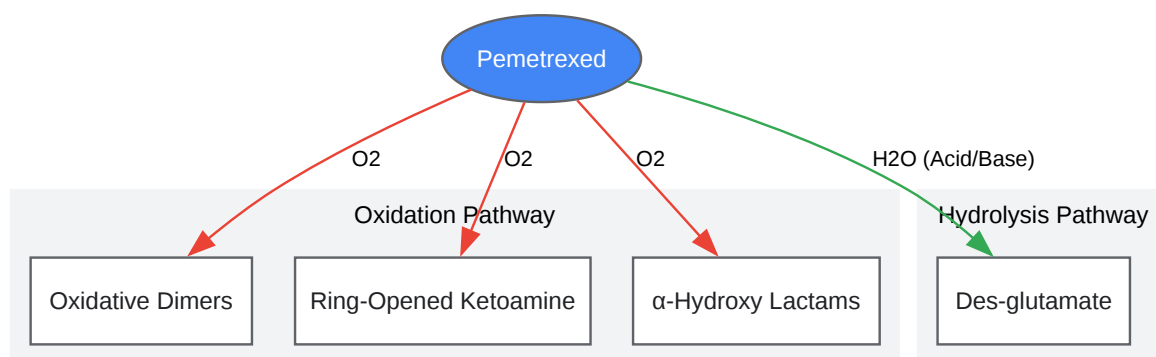
This protocol is a synthesized example based on methods described in the literature for analyzing pemetrexed and its degradation products.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Chromatographic System:
 - HPLC system with a UV detector.
 - Column: C18, 250 x 4.6 mm, 5 μ m particle size.[\[17\]](#)
 - Column Temperature: Ambient or controlled at 27°C.[\[15\]](#)[\[16\]](#)
 - Detection Wavelength: 228 nm or 240 nm.[\[3\]](#)[\[15\]](#)
 - Flow Rate: 1.2 mL/min.[\[15\]](#)[\[16\]](#)
- Mobile Phase Preparation:
 - A gradient elution is typically used to separate degradation products.[\[1\]](#)[\[15\]](#)
 - Example Mobile Phase A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8.[\[15\]](#)[\[16\]](#)
 - Example Mobile Phase B: Acetonitrile.
 - The gradient program should be optimized to achieve adequate separation of pemetrexed from its known impurities and degradation products.
- Sample and Standard Preparation:
 - Diluent: A mixture of methanol and water (1:1) is often used.[\[15\]](#)[\[16\]](#)
 - Prepare a stock solution of pemetrexed reference standard of a known concentration.
 - Prepare sample solutions from the stability study time points, diluted to fall within the linear range of the method.

- Forced Degradation Study (for method validation):
 - Acid Degradation: Treat the drug solution with 1 M HCl and heat.[\[12\]](#)
 - Base Degradation: Treat the drug solution with 1 M NaOH and heat.[\[12\]](#)
 - Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.[\[2\]](#)[\[12\]](#)
 - Thermal Degradation: Heat the solid drug substance or solution.[\[1\]](#)[\[7\]](#)
 - Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.[\[1\]](#)[\[7\]](#)
 - Analyze all stressed samples by the HPLC method to ensure that all degradation products are well-resolved from the parent peak, confirming the method is stability-indicating.

Visualizations





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